
5-(4-Bromo-2-thienyl)isoxazole-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring fused to an oxazole ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with an appropriate nitrile oxide precursor to form the oxazole ring.
Industrial Production Methods
Industrial production of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 5-(4-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(4-fluorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(4-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over its chlorinated, fluorinated, and methylated analogs.
属性
分子式 |
C8H4BrNO3S |
|---|---|
分子量 |
274.09 g/mol |
IUPAC 名称 |
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3S/c9-4-1-7(14-3-4)6-2-5(8(11)12)10-13-6/h1-3H,(H,11,12) |
InChI 键 |
RHOODNALNCHSNW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(ON=C1C(=O)O)C2=CC(=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B13598850.png)
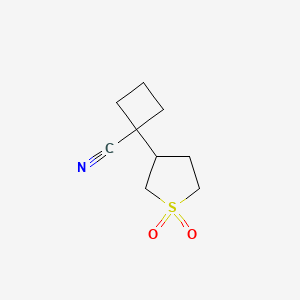

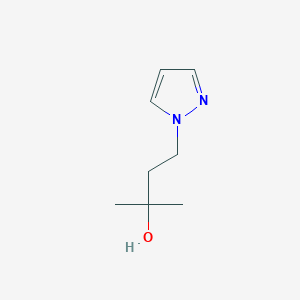
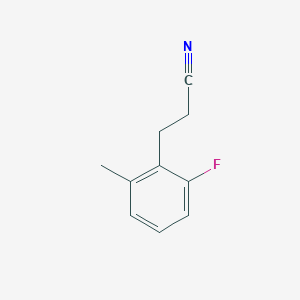
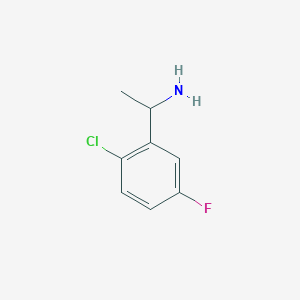
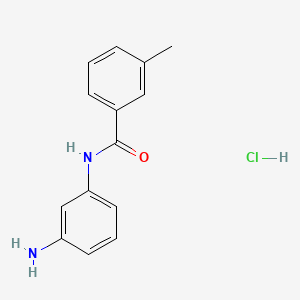
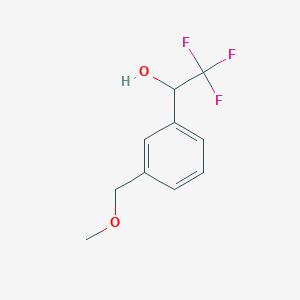
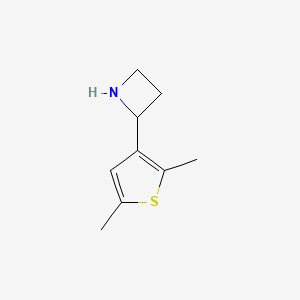
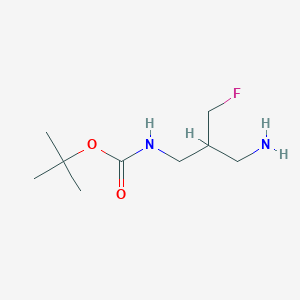

![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
